Simvastatin, derived from the fermentation of Aspergillus terreus, is primarily produced through synthetic modifications of lovastatin. The impurities, including SimvastatinEPImpurityA, can arise during the synthesis process or from degradation over time. Various studies have identified and characterized these impurities using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry .
SimvastatinEPImpurityA falls under the category of organic compounds, specifically as an impurity related to the statin class of drugs. Its identification is essential in pharmaceutical formulations to ensure compliance with regulatory standards regarding drug purity.
The synthesis of simvastatin involves several methodologies, including:
SimvastatinEPImpurityA has a molecular formula that reflects modifications in the lactone ring of simvastatin. The specific structure can vary based on the synthesis conditions and the presence of other reactants.
SimvastatinEPImpurityA can be formed through several chemical reactions during the synthesis or degradation of simvastatin:
The identification of these reactions often involves high-resolution mass spectrometry to analyze fragment ions and determine structural changes in the compound .
The mechanism by which SimvastatinEPImpurityA affects simvastatin's pharmacological activity is not fully elucidated but may involve:
Research indicates that impurities like SimvastatinEPImpurityA may exhibit different pharmacokinetics compared to pure simvastatin, necessitating further investigation into their biological impact .
SimvastatinEPImpurityA shares several physical properties with simvastatin but also exhibits distinct characteristics due to its structural differences:
The chemical stability of SimvastatinEPImpurityA under different conditions (e.g., pH, temperature) has been studied extensively. It shows sensitivity to hydrolytic conditions and can degrade under acidic or basic environments .
SimvastatinEPImpurityA plays a crucial role in pharmaceutical research and quality control:
Simvastatin EP Impurity A (CAS 101314-97-0), chemically designated as sodium (3R,5R)-7-((1S,2S,6R,8S,8aR)-8-((2,2-dimethylbutanoyl)oxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate, arises during the synthesis or storage of simvastatin. This compound is the sodium salt of simvastatin's β-hydroxy acid (BHA) form, generated via alkaline hydrolysis of simvastatin's lactone ring (Fig. 1). Simvastatin is synthesized semi-synthetically from lovastatin through multi-step reactions involving hydrolysis, protection, acylation, and deprotection stages. The hydrolysis step—critical for converting lovastatin to monacolin J—creates conditions conducive to lactone ring opening, especially in the presence of moisture or alkaline agents [2] [6]. Alternative synthesis routes, such as whole-cell biocatalysis using E. coli-expressed acyltransferase LovD, also risk Impurity A formation if reaction conditions (pH, temperature) are suboptimal [3].
Table 1: Chemical Properties of Simvastatin EP Impurity A
Property | Value |
---|---|
CAS Number | 101314-97-0 |
Molecular Formula | C₂₅H₃₉NaO₆ |
Molecular Weight | 458.58 g/mol |
Synonyms | Simvastatin hydroxy acid sodium salt; Tenivastatin sodium salt; Simvastatin USP Related Compound A |
Structure | β-Hydroxy acid sodium salt derivative |
Impurity A is pharmacopoeially recognized as a major degradant and process-related impurity. The European Pharmacopoeia (EP) mandates its control with a strict acceptance criterion of ≤0.4% in simvastatin active pharmaceutical ingredients (APIs) [2] [5]. This threshold is based on its status as simvastatin's active metabolite, which necessitates quantification even at low levels to ensure product efficacy and stability. Regulatory guidelines (ICH Q3A/B) classify it as a "qualified impurity" due to its known metabolic profile, but require rigorous monitoring via validated RP-HPLC methods. As highlighted in pharmacopoeial monographs, impurities exceeding 0.1% must be identified and profiled to preclude batch rejection [2] [7]. The method developed by PMC achieves precise quantification at 0.1% levels using acetonitrile:water (80:20 v/v) with 0.1% orthophosphoric acid as the mobile phase, enabling simultaneous detection of Impurity A alongside simvastatin and other impurities within 10 minutes [2].
Table 2: Pharmacopoeial Standards for Simvastatin Impurities
Impurity | EP Limit | USP Limit | Nature |
---|---|---|---|
Simvastatin Hydroxy Acid (Impurity A) | ≤0.4% | ≤0.5% | Degradant/Metabolite |
Lovastatin | ≤1.0% | ≤1.0% | Starting Material |
Any Individual Unspecified Impurity | ≤0.1% | ≤0.1% | Process-Related/Degradant |
Simvastatin EP Impurity A is classified as a process-related degradant under ICH guidelines. Its formation occurs during synthesis via:
Notably, process parameters like temperature, pH, and solvent composition directly influence Impurity A levels. For example, crystallization in hydrophobic solvents (toluene, cyclohexane) minimizes hydrolysis, while aqueous or alcoholic solvents exacerbate it [6]. Impurity A’s behavior during purification is distinct due to its ionic nature, complicating its removal via standard organic washes. Consequently, process optimization—such as controlled atmospheric conditions (nitrogen blanket) or acidification steps—is critical for suppression [6]. Among simvastatin impurities cataloged (e.g., Impurity G, methyl ether simvastatin), Impurity A is uniquely problematic due to its dual origin from synthesis and storage [5] [8].
Table 3: Common Simvastatin Impurities and Origins
Impurity | CAS Number | Type | Origin in Synthesis |
---|---|---|---|
Simvastatin EP Impurity A | 101314-97-0 | Degradant | Lactone hydrolysis |
Simvastatin EP Impurity G | 1449248-72-9 | Process-related | Side alkylation reaction |
Lovastatin (Impurity) | 75330-75-5 | Starting material | Incomplete conversion |
Methyl Ether Simvastatin | 145576-26-7 | By-product | Methanol-mediated methylation |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7